molecular formula C12H8FN5O2S2 B270009 2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide

2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B270009
M. Wt: 337.4 g/mol
InChI Key: VEPLLMTXNHFDMM-UHFFFAOYSA-N
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Description

2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a combination of oxadiazole and thiadiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Thiadiazole Ring: This involves the reaction of thiosemicarbazides with carboxylic acids or their derivatives, often under reflux conditions.

    Coupling of the Rings: The oxadiazole and thiadiazole rings are then coupled through a thioether linkage, typically using a thiolating agent like Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the functional groups reduced.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole and thiadiazole rings are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The fluorophenyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group.

    Phosphorus-Containing Compounds: Such as GaP and InP, which have different applications but share some structural similarities.

Uniqueness

2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide is unique due to its combination of oxadiazole and thiadiazole rings, which confer a distinct set of chemical and biological properties. The presence of the fluorophenyl group further enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H8FN5O2S2

Molecular Weight

337.4 g/mol

IUPAC Name

2-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C12H8FN5O2S2/c13-8-3-1-2-7(4-8)10-16-18-12(20-10)21-5-9(19)15-11-17-14-6-22-11/h1-4,6H,5H2,(H,15,17,19)

InChI Key

VEPLLMTXNHFDMM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=NN=C(O2)SCC(=O)NC3=NN=CS3

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(O2)SCC(=O)NC3=NN=CS3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide

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